molecular formula C14H19BrN2O2 B4873780 N-(2-bromo-4,5-dimethylphenyl)-2-(morpholin-4-yl)acetamide

N-(2-bromo-4,5-dimethylphenyl)-2-(morpholin-4-yl)acetamide

Cat. No.: B4873780
M. Wt: 327.22 g/mol
InChI Key: QVGJNYABFJPPCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromo-4,5-dimethylphenyl)-2-(morpholin-4-yl)acetamide is a synthetic organic compound that features a brominated aromatic ring, a morpholine ring, and an acetamide group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4,5-dimethylphenyl)-2-(morpholin-4-yl)acetamide typically involves the following steps:

    Bromination: The starting material, 4,5-dimethylphenyl, is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 2-position.

    Acylation: The brominated intermediate is then subjected to acylation with chloroacetyl chloride in the presence of a base like triethylamine to form the corresponding acetamide.

    Morpholine Introduction: Finally, the acetamide intermediate is reacted with morpholine under nucleophilic substitution conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4,5-dimethylphenyl)-2-(morpholin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium thiolate in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-(2-bromo-4,5-dimethylphenyl)-2-(morpholin-4-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and morpholine groups can play crucial roles in binding to the target sites and influencing the compound’s pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromo-4,5-dimethylphenyl)-2-(piperidin-4-yl)acetamide
  • N-(2-bromo-4,5-dimethylphenyl)-2-(pyrrolidin-4-yl)acetamide
  • N-(2-bromo-4,5-dimethylphenyl)-2-(azepan-4-yl)acetamide

Uniqueness

N-(2-bromo-4,5-dimethylphenyl)-2-(morpholin-4-yl)acetamide is unique due to the presence of the morpholine ring, which can impart different physicochemical properties and biological activities compared to its analogs with different nitrogen-containing rings.

Properties

IUPAC Name

N-(2-bromo-4,5-dimethylphenyl)-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O2/c1-10-7-12(15)13(8-11(10)2)16-14(18)9-17-3-5-19-6-4-17/h7-8H,3-6,9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGJNYABFJPPCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)Br)NC(=O)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(2-bromo-4,5-dimethylphenyl)-2-(morpholin-4-yl)acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(2-bromo-4,5-dimethylphenyl)-2-(morpholin-4-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(2-bromo-4,5-dimethylphenyl)-2-(morpholin-4-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(2-bromo-4,5-dimethylphenyl)-2-(morpholin-4-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(2-bromo-4,5-dimethylphenyl)-2-(morpholin-4-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(2-bromo-4,5-dimethylphenyl)-2-(morpholin-4-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.